![molecular formula C24H21ClN2O2 B4692525 2-(4-chlorophenyl)-3-[3-(3-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4692525.png)
2-(4-chlorophenyl)-3-[3-(3-methylphenoxy)propyl]-4(3H)-quinazolinone
Description
Synthesis Analysis
Quinazolinones, including 2-(4-chlorophenyl)-3-[3-(3-methylphenoxy)propyl]-4(3H)-quinazolinone, can be synthesized through various methods. A notable approach involves the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, which is then reacted with electrophiles to yield substituted derivatives (Smith et al., 1996). Another method includes the synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones, showcasing a variety of synthetic strategies to introduce functional groups into the quinazolinone core (Alagarsamy & Parthiban, 2012).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the quinazolinone skeleton, which provides a rigid framework that influences the compound's reactivity and interaction with biological targets. The presence of a 4-chlorophenyl group and a 3-methylphenoxypropyl side chain in the molecule of interest adds to its complexity and potential for specific biological interactions.
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including lithiation, which allows for further functionalization of the molecule (Smith et al., 1996). The compound's reactivity with electrophiles and nucleophiles enables the synthesis of a wide range of derivatives, each with potentially unique biological activities.
properties
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(3-methylphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-17-6-4-7-20(16-17)29-15-5-14-27-23(18-10-12-19(25)13-11-18)26-22-9-3-2-8-21(22)24(27)28/h2-4,6-13,16H,5,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKKIVILJBVKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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